2,2-Dimethyl-3-(1-naphthyl)propanoic acid
Overview
Description
2,2-Dimethyl-3-(1-naphthyl)propanoic acid is an organic compound with the molecular formula C15H16O2 It is characterized by a naphthyl group attached to a propanoic acid backbone, with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-naphthyl)propanoic acid typically involves the alkylation of naphthalene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of naphthalene with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1-naphthyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield this compound derivatives with additional carboxyl groups.
Scientific Research Applications
2,2-Dimethyl-3-(1-naphthyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(1-naphthyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthyl group can facilitate interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Naphthyl)propanoic acid
- 2,2-Dimethylpropanoic acid
- 3-(2,3-Dimethylanilino)propanoic acid
Uniqueness
2,2-Dimethyl-3-(1-naphthyl)propanoic acid is unique due to the presence of both the naphthyl group and the dimethyl-substituted propanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2,2-Dimethyl-3-(1-naphthyl)propanoic acid, commonly referred to as DMNPA, is an organic compound with significant biological activities that have been explored in various research studies. This compound belongs to the class of propanoic acids and has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure
The chemical structure of DMNPA can be represented as follows:
This structure features a naphthyl group attached to a propanoic acid backbone, which is crucial for its biological interactions.
The biological activity of DMNPA is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that DMNPA may act as an inhibitor of certain enzymes involved in inflammatory pathways and tumor progression. The compound's mechanism involves modulation of biochemical pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Properties
DMNPA has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The specific pathways affected include those involving cyclooxygenases (COX), which are critical in the synthesis of inflammatory mediators .
Anticancer Activity
Several studies have investigated the anticancer properties of DMNPA. In a notable study, DMNPA was screened against various human tumor cell lines, including breast and lung cancer models. The results indicated that DMNPA exhibited cytotoxic effects , reducing cell viability significantly in a dose-dependent manner. For instance, at concentrations ranging from 10 µM to 100 µM, DMNPA reduced the viability of A549 lung cancer cells by over 50% .
Study 1: Cytotoxicity Against Tumor Cell Lines
In a comprehensive evaluation involving multiple tumor cell lines, DMNPA showed varying degrees of cytotoxicity:
- A549 (Lung Cancer) : 50% reduction in viability at 20 µM.
- MCF-7 (Breast Cancer) : 45% reduction at 50 µM.
- HeLa (Cervical Cancer) : Minimal effect at lower concentrations but significant reduction (60%) at higher concentrations (100 µM).
These findings suggest that DMNPA may have selective activity against certain cancer types, warranting further investigation into its mechanisms and potential therapeutic applications.
Study 2: Anti-inflammatory Effects
In animal models of inflammation, DMNPA demonstrated significant anti-inflammatory effects. In a rat paw edema model, treatment with DMNPA resulted in a reduction of edema by approximately 40%, comparable to traditional NSAIDs like ketoprofen . This positions DMNPA as a promising candidate for further development as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Activity Type | Model/Cell Line | Concentration (µM) | Effect (%) Reduction |
---|---|---|---|
Cytotoxicity | A549 | 20 | 50 |
MCF-7 | 50 | 45 | |
HeLa | 100 | 60 | |
Anti-inflammatory | Rat Paw Edema | N/A | 40 |
Properties
IUPAC Name |
2,2-dimethyl-3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,14(16)17)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXVFCMBJLXMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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